Methyl 2-chloroquinoxaline-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloroquinoxaline-5-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoxaline ring substituted with a chlorine atom at the 2-position and a carboxylate ester group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloroquinoxaline-5-carboxylate typically involves the reaction of 2-chloroquinoxaline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloroquinoxaline-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Oxidation: The compound can undergo oxidation to form quinoxaline N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Oxidation: Quinoxaline N-oxides.
Scientific Research Applications
Methyl 2-chloroquinoxaline-5-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of methyl 2-chloroquinoxaline-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The chlorine atom and carboxylate ester group play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoxaline: Lacks the carboxylate ester group, making it less versatile in chemical reactions.
Methyl 3-chloroquinoxaline-5-carboxylate: Similar structure but with the chlorine atom at the 3-position, leading to different reactivity and biological activity.
Quinoxaline-5-carboxylate: Lacks the chlorine atom, affecting its chemical and biological properties.
Uniqueness
Methyl 2-chloroquinoxaline-5-carboxylate is unique due to the presence of both the chlorine atom and the carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry, material science, and agricultural chemistry .
Properties
IUPAC Name |
methyl 2-chloroquinoxaline-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)12-5-8(11)13-7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHXQUJSMZHJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.